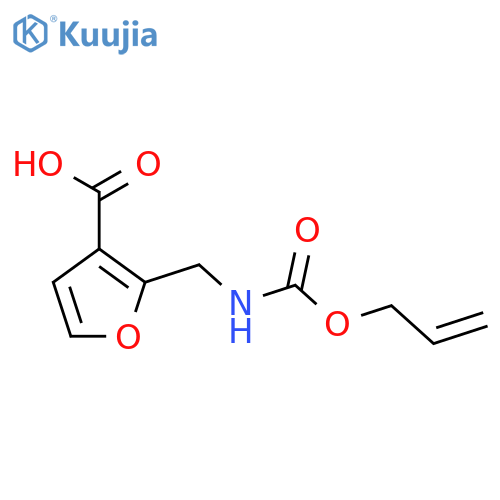

Cas no 2680855-42-7 (2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid)

2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680855-42-7

- EN300-28274449

- 2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid

- 2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid

-

- インチ: 1S/C10H11NO5/c1-2-4-16-10(14)11-6-8-7(9(12)13)3-5-15-8/h2-3,5H,1,4,6H2,(H,11,14)(H,12,13)

- InChIKey: FGJLTCYEKIZTBH-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(C(=O)O)=C1CNC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 225.06372245g/mol

- どういたいしつりょう: 225.06372245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 88.8Ų

2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274449-0.5g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 | |

| Enamine | EN300-28274449-2.5g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 2.5g |

$2324.0 | 2025-03-19 | |

| Enamine | EN300-28274449-10.0g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-28274449-5.0g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-28274449-5g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 5g |

$3438.0 | 2023-09-09 | ||

| Enamine | EN300-28274449-10g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 10g |

$5099.0 | 2023-09-09 | ||

| Enamine | EN300-28274449-0.25g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 0.25g |

$1090.0 | 2025-03-19 | |

| Enamine | EN300-28274449-0.05g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 0.05g |

$996.0 | 2025-03-19 | |

| Enamine | EN300-28274449-1g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 1g |

$1185.0 | 2023-09-09 | ||

| Enamine | EN300-28274449-0.1g |

2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)furan-3-carboxylic acid |

2680855-42-7 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 |

2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acidに関する追加情報

2-({(Prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic Acid: A Comprehensive Overview

2-({(Prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid, also known by its CAS number 2680855-42-7, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of furan derivatives, which have garnered considerable attention in recent years due to their unique chemical properties and versatility. The structure of this compound is characterized by a furan ring system, which is a five-membered aromatic ring containing two double bonds and one oxygen atom. Attached to this furan ring is a carboxylic acid group and a side chain containing a propenoyl group, which contributes to its distinctive reactivity and functionality.

The synthesis of this compound involves a series of carefully designed chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have also explored various methods to modify the substituents on the furan ring, thereby tailoring the compound's properties for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's electronic characteristics, making it suitable for use in electronic materials or pharmaceuticals.

One of the most promising applications of 2-({(Prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid lies in the field of drug discovery. The furan moiety is known to exhibit significant bioactivity, and this compound has shown potential as a lead molecule in the development of new therapeutic agents. Recent studies have demonstrated its ability to inhibit certain enzymes involved in disease pathways, suggesting its potential as an anti-inflammatory or anti-cancer agent. Furthermore, its carboxylic acid group can be used to form amide bonds with other bioactive molecules, enabling the creation of hybrid compounds with enhanced pharmacological properties.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The propenoyl group present in its structure can undergo polymerization under specific conditions, leading to the formation of novel polymeric materials with unique mechanical and thermal properties. These materials have potential applications in advanced composites, coatings, and electronic devices. Recent research has focused on optimizing the polymerization conditions and investigating the resulting material's performance under various environmental conditions.

The environmental impact of this compound is another area of active research. Given its complex structure and potential for degradation under certain conditions, scientists are exploring its biodegradability and eco-friendly synthesis pathways. Efforts are being made to develop sustainable methods for producing this compound using renewable resources and energy-efficient processes. These advancements are expected to reduce the environmental footprint associated with its production while maintaining its high-quality standards.

In conclusion, 2-({(Prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid is a multifaceted compound with a wide range of potential applications across various industries. Its unique chemical structure, coupled with recent advancements in synthetic methods and application development, positions it as a valuable asset in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

2680855-42-7 (2-({(prop-2-en-1-yloxy)carbonylamino}methyl)furan-3-carboxylic acid) 関連製品

- 1805272-32-5(Ethyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-6-acetate)

- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)

- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)

- 41658-60-0(H-His-Asp-Oh)

- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)

- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)

- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)